A Technical Guide to 3-Chloroisonicotinaldehyde Hydrate: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 3-Chloroisonicotinaldehyde Hydrate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloroisonicotinaldehyde hydrate is a halogenated pyridine-based heterocyclic aldehyde. Its unique structural features—a reactive aldehyde group and an electron-deficient pyridine ring substituted with a chlorine atom—make it a valuable and versatile building block in medicinal chemistry and organic synthesis. The presence of chlorine can significantly modulate the physicochemical properties and biological activity of parent molecules, a strategy frequently employed in drug design to enhance efficacy, metabolic stability, and binding affinity.[1] This guide provides an in-depth analysis of its chemical properties, plausible synthetic routes, key applications in the synthesis of complex molecular scaffolds, and essential safety protocols for laboratory handling.
Physicochemical Properties and Identification
The hydrate form of 3-Chloroisonicotinaldehyde is the common commercially available substance. The geminal diol of the hydrate can exist in equilibrium with its parent aldehyde form, a crucial consideration for reaction chemistry. All quantitative data are summarized in the table below for clarity.
| Property | Data | Source(s) |
| CAS Number | 1628557-03-8 | [2] |
| Molecular Formula | C₆H₆ClNO₂ | [2] |
| Molecular Weight | 159.57 g/mol | [2] |
| Purity | Typically ≥95% | [2] |
| InChI | InChI=1S/C6H4ClNO.H2O/c7-6-3-8-2-1-5(6)4-9; /h1-4H;1H2 | [2] |
| Appearance | (Not specified, typically off-white to yellow solid) | - |
| Solubility | (Not specified, likely soluble in polar organic solvents) | - |
| Shelf Life | 1095 days | [2] |
Synthesis and Mechanistic Insights
While specific proprietary manufacturing processes may vary, a plausible and common synthetic route to 3-Chloroisonicotinaldehyde from a readily available precursor involves the selective oxidation of the corresponding primary alcohol, 3-chloro-4-(hydroxymethyl)pyridine.
Causality of Method Selection:
-
Starting Material: 3-chloro-4-(hydroxymethyl)pyridine is a logical precursor as the core heterocyclic structure is already in place.
-
Oxidizing Agent: Mild oxidizing agents such as Manganese Dioxide (MnO₂) or Pyridinium Chlorochromate (PCC) are preferred. Their selectivity for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids is well-established. This control is critical to achieving a high yield of the desired aldehyde.
-
Hydration: The final product is often isolated as the hydrate, which is formed by the addition of water to the electrophilic carbonyl carbon of the aldehyde. This is a spontaneous and reversible process, often favored for aldehydes on electron-deficient rings.
Caption: Plausible synthetic pathway to 3-Chloroisonicotinaldehyde Hydrate.
Core Applications in Medicinal Chemistry
The true value of 3-Chloroisonicotinaldehyde hydrate lies in its utility as a scaffold for generating molecular diversity. Halogenated heterocycles are prominent in pharmaceuticals, contributing to a significant portion of FDA-approved drugs.[3][4] The aldehyde functional group is a versatile handle for a wide array of chemical transformations.
Key Roles in Synthesis:
-
Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines, a common motif in bioactive molecules.
-
Wittig and Related Reactions: It serves as an electrophile in olefination reactions to create carbon-carbon double bonds, extending the molecular framework.
-
Multicomponent Reactions (MCRs): As an aldehyde component, it is an ideal substrate for powerful one-pot MCRs, such as the Ugi, Passerini, or Groebke-Blackburn-Bienaymé (GBB) reactions.[5] These reactions are highly valued in drug discovery for their efficiency in rapidly generating libraries of complex, drug-like small molecules from simple starting materials.[6] The resulting imidazopyridine derivatives from GBB reactions, for example, are known to possess a wide range of biological activities.[5]
-
Formation of Heterocycles: The aldehyde can participate in condensation reactions with various nucleophiles to construct new heterocyclic rings, such as quinolines, pyrimidines, or imidazoles.[7]
Caption: Drug discovery workflow utilizing 3-Chloroisonicotinaldehyde Hydrate.
Experimental Protocol: Representative GBB Multicomponent Reaction
This protocol describes a general, self-validating procedure for synthesizing an imidazo[1,2-a]pyridine derivative, demonstrating the utility of 3-Chloroisonicotinaldehyde hydrate in a complexity-generating reaction.
Objective: To synthesize a novel substituted imidazo[1,2-a]pyridine via a one-pot, three-component Groebke-Blackburn-Bienaymé reaction.
Materials:
-
3-Chloroisonicotinaldehyde hydrate (1.0 eq)
-
2-Aminopyridine derivative (1.0 eq)
-
Isocyanide (e.g., tert-Butyl isocyanide) (1.1 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation (Causality: Ensuring Stoichiometry and Dry Conditions): To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 eq) and Sc(OTf)₃ (0.1 eq).
-
Inert Atmosphere (Causality: Preventing Side Reactions): Purge the flask with an inert gas (e.g., Argon or Nitrogen). This is crucial to prevent atmospheric moisture from interfering with the Lewis acid catalyst and to avoid potential oxidation of reaction intermediates.
-
Solvent and Reagent Addition (Causality: Facilitating Dissolution and Reaction): Add anhydrous methanol (approx. 0.2 M concentration) and stir until all solids are dissolved. Add 3-Chloroisonicotinaldehyde hydrate (1.0 eq) to the solution, followed by the dropwise addition of the isocyanide (1.1 eq).
-
Reaction Monitoring (Causality: Determining Reaction Completion): Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up (Causality: Quenching the Reaction and Removing Catalyst/Byproducts): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Redissolve the residue in DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acidic catalyst) and brine (to remove residual water).
-
Drying and Filtration (Causality: Removing Water Before Purification): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification (Causality: Isolating the Target Compound): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-a]pyridine product.
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Safety, Handling, and Storage
3-Chloroisonicotinaldehyde hydrate is a chemical reagent that requires careful handling in a laboratory setting.[2]
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Always handle this compound in a well-ventilated fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[9]
-
Avoid contact with skin and eyes. In case of contact, wash affected areas thoroughly with water.[10]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]
-
-
Storage:
Conclusion
3-Chloroisonicotinaldehyde hydrate stands out as a strategic building block for modern synthetic and medicinal chemistry. Its defined physicochemical properties, coupled with the high reactivity of its aldehyde group and the advantageous electronic nature of the chloro-substituted pyridine ring, provide chemists with a reliable tool for constructing diverse and complex molecular architectures. Its effective use in multicomponent reactions underscores its importance in accelerating the drug discovery process, from hit identification to lead optimization. Adherence to strict safety protocols is paramount to ensure its responsible and effective application in research and development.
References
-
G., R. K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Chloral hydrate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]
-
PENTA s.r.o. (2024). Chloral hydrate - SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-2-chloroisonicotinaldehyde. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1- and 3-chloro-phenothiazines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]
-
MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. labsolu.ca [labsolu.ca]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 1228957-10-5|2-Chloroisonicotinaldehyde hydrate(contain dehydrate aldehyde)|BLD Pharm [bldpharm.com]
- 12. 1060802-23-4|5-Bromo-2-chloroisonicotinaldehyde|BLD Pharm [bldpharm.com]
